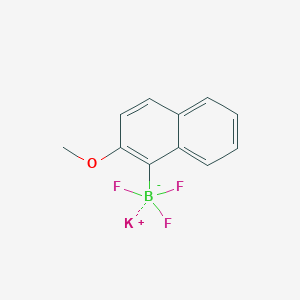
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide is a chemical compound with the molecular formula C11H9BF3KO It is a boron-containing compound that features a trifluoroborate group attached to a methoxynaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide typically involves the reaction of 2-methoxynaphthalene with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include:
Reactants: 2-methoxynaphthalene, boron trifluoride etherate, potassium tert-butoxide.
Solvent: Anhydrous tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at low temperatures, around -78°C to 0°C.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
科学的研究の応用
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.
作用機序
The mechanism by which potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. The methoxynaphthalene moiety provides aromatic stability and can participate in π-π interactions, making it useful in the synthesis of complex organic molecules.
類似化合物との比較
Similar Compounds
Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide: Similar structure but with the methoxy group at a different position.
Potassium 2-naphthalenetrifluoroborate: Lacks the methoxy group, making it less versatile in certain reactions.
Potassium trifluoro(naphthalen-2-yl)boranuide: Similar boron-containing compound with different substitution patterns.
Uniqueness
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable reagent in organic synthesis, offering distinct advantages over similar compounds in certain applications.
特性
分子式 |
C11H9BF3KO |
|---|---|
分子量 |
264.09 g/mol |
IUPAC名 |
potassium;trifluoro-(2-methoxynaphthalen-1-yl)boranuide |
InChI |
InChI=1S/C11H9BF3O.K/c1-16-10-7-6-8-4-2-3-5-9(8)11(10)12(13,14)15;/h2-7H,1H3;/q-1;+1 |
InChIキー |
GNKBTLYUIQZITQ-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=C(C=CC2=CC=CC=C12)OC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13458609.png)
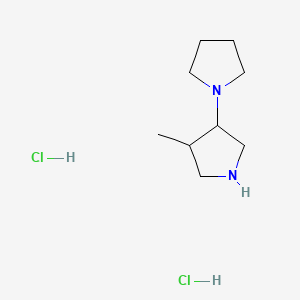
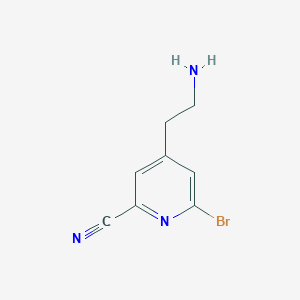

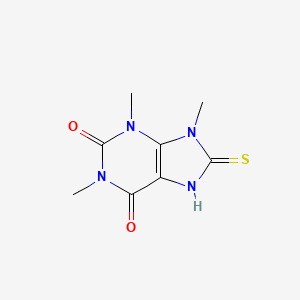
![3-{3-[(4-azidobutyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458635.png)
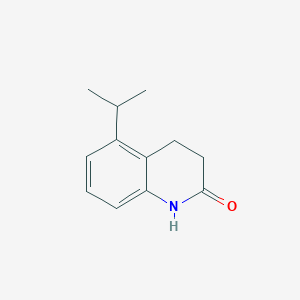

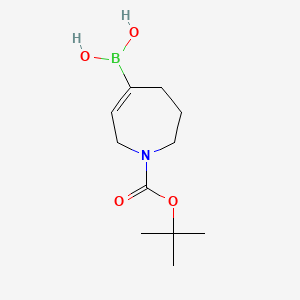
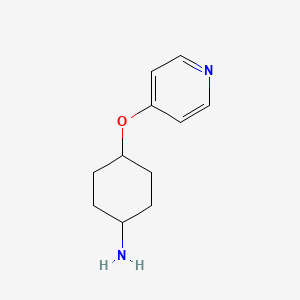
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
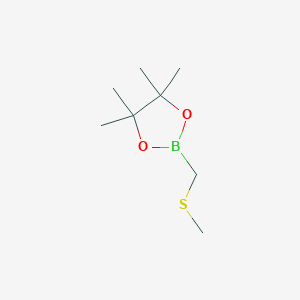
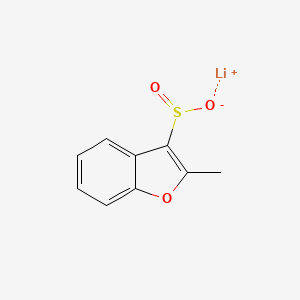
![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
